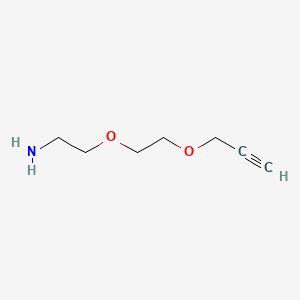

Propargyl-PEG2-amine

描述

Significance of Multifunctional Alkyne-Amine Building Blocks in Contemporary Synthesis and Chemical Biology

Multifunctional building blocks, particularly those containing both an alkyne and an amine group, are of paramount importance in contemporary synthesis and chemical biology. These heterobifunctional reagents provide chemists with a powerful toolkit for the construction of complex molecules with a high degree of control and efficiency. youtube.com The alkyne group, a terminal acetylene, is a key participant in a variety of robust and highly specific chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.org This reaction's reliability, specificity, and biocompatibility have made it a go-to method for covalently linking different molecular entities. researchgate.net

The primary amine functionality offers a versatile handle for a different set of chemical reactions, such as amide bond formation with carboxylic acids, reductive amination with aldehydes and ketones, and the formation of ureas and carbamates. The presence of these two distinct reactive groups within a single molecule allows for orthogonal, stepwise modifications. This means that one functional group can be reacted selectively while the other remains protected or inert, to be utilized in a subsequent synthetic step. This level of control is crucial in the multi-step synthesis of complex biomolecules and materials. For instance, in the development of targeted drug delivery systems, the amine can be used to attach the linker to a payload, while the alkyne can be used to conjugate the entire system to a targeting moiety like an antibody or a peptide. nih.gov

Overview of 2-[2-(2-Propynyloxy)ethoxy]ethylamine as a Versatile Synthetic Intermediate

2-[2-(2-Propynyloxy)ethoxy]ethylamine is a prime example of a multifunctional alkyne-amine building block that has found widespread application as a versatile synthetic intermediate. Its structure, featuring a propargyl group at one end and an ethylamine (B1201723) at the other, connected by a short polyethylene (B3416737) glycol (PEG) linker, endows it with a unique combination of reactivity and favorable physicochemical properties. The PEG spacer is known to enhance the solubility and pharmacokinetic properties of the resulting conjugates.

A significant area of application for this compound is in the field of antibody-drug conjugates (ADCs). In the construction of ADCs, 2-[2-(2-Propynyloxy)ethoxy]ethylamine can act as a linker to connect a potent cytotoxic drug to a monoclonal antibody. The amine end can be acylated by the drug, and the alkyne end can be "clicked" onto an azide-modified antibody, creating a stable and targeted therapeutic agent.

Furthermore, this compound is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). drpress.org PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. drpress.org 2-[2-(2-Propynyloxy)ethoxy]ethylamine can serve as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand. acs.org The flexibility and hydrophilicity of the PEG chain can be crucial for achieving the optimal orientation and distance between the two proteins to facilitate the desired biological outcome. drpress.org

Beyond these prominent examples, its utility extends to surface modification, where it can be used to functionalize surfaces for the immobilization of biomolecules, and in the synthesis of specialty polymers with tailored properties.

Historical Context and Evolution of Propargyl Amine Chemistry in Research

The journey of propargyl amine chemistry is deeply rooted in the broader history of medicinal chemistry, which has for centuries sought to establish relationships between chemical structure and biological activity. pharmaguideline.com Early synthetic methods for propargylamines were often multi-step and lacked the efficiency required for widespread application. researchgate.net However, the inherent reactivity of the propargyl group made it an attractive moiety for organic chemists. nih.gov

A significant leap forward in propargylamine (B41283) synthesis came with the development of multicomponent reactions, most notably the aldehyde-alkyne-amine (A³) coupling reaction. acs.orgresearchgate.net This atom-economical, one-pot synthesis allows for the efficient assembly of propargylamines from readily available starting materials, greatly expanding their accessibility and utility in research. acs.orgresearchgate.net

The evolution of propargyl amine chemistry has also been profoundly influenced by the advent of "click chemistry," a concept introduced in the early 2000s. The high efficiency and selectivity of the CuAAC reaction propelled terminal alkynes, and by extension propargyl amines, to the forefront of bioconjugation and materials science. researchgate.net This led to the rational design of bifunctional propargyl amines like 2-[2-(2-Propynyloxy)ethoxy]ethylamine, where the propargyl group was no longer just a reactive handle but a key component of a modular building block designed for specific applications in the burgeoning fields of chemical biology and targeted therapeutics. The development of such reagents marks a shift from the study of simple monofunctional propargylamines to the design of sophisticated, multifunctional tools for molecular engineering.

Data Tables

Table 1: Physicochemical Properties of 2-[2-(2-Propynyloxy)ethoxy]ethylamine

| Property | Value | Source |

| CAS Number | 944561-44-8 | nih.gov, fishersci.ca |

| Molecular Formula | C₇H₁₃NO₂ | nih.gov, fishersci.ca |

| Molecular Weight | 143.18 g/mol | nih.gov |

| Appearance | Colorless to yellow liquid | |

| Density | 1.01 g/mL | |

| Refractive Index | n20D 1.46 | |

| Purity | ≥ 98% | |

| Synonyms | 2-(2-(Propargyloxy)ethoxy)ethylamine, Propargyl-PEG2-Amine, Alkynyl-PEG2-Amine | tcichemicals.com |

Table 2: Key Research Applications of 2-[2-(2-Propynyloxy)ethoxy]ethylamine

| Application Area | Description | Research Findings |

| Antibody-Drug Conjugates (ADCs) | Serves as a heterobifunctional linker to connect cytotoxic payloads to monoclonal antibodies for targeted cancer therapy. | Enables the precise construction of ADCs with defined drug-to-antibody ratios, contributing to improved therapeutic indices. |

| PROTACs | Used as a component of the linker connecting a target protein binder to an E3 ligase ligand, inducing targeted protein degradation. | The linker's length and composition, which can be modulated using this building block, are critical for the efficacy of the resulting PROTAC. drpress.org |

| Bioconjugation and "Click Chemistry" | The terminal alkyne allows for efficient and specific conjugation to azide-modified biomolecules and surfaces via CuAAC. | Widely used for labeling and tracking biomolecules, as well as for the creation of complex bioconjugates for research purposes. |

| Surface Modification | Employed to functionalize surfaces, enhancing adhesion and enabling the immobilization of biomolecules for applications in biosensors and biomaterials. | Can form stable bonds with various substrates, improving material performance and biocompatibility. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-prop-2-ynoxyethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHLQHHQXWSDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274815 | |

| Record name | 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944561-44-8 | |

| Record name | 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944561-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-Propynyloxy)ethoxy]ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 2 Propynyloxy Ethoxy Ethylamine and Its Derivatives

Established Synthetic Pathways for the Ethoxyethylamine Backbone with Propargyl Ether Linkage

The synthesis of the fundamental structure of 2-[2-(2-Propynyloxy)ethoxy]ethylamine involves the sequential or convergent assembly of its ethoxyethylamine and propargyl ether components. Established methods provide reliable access to this backbone.

Reduction-Based Synthesis from Azido (B1232118) Precursors

A common and efficient method for introducing a primary amine functionality is through the reduction of an azide (B81097) group. thieme-connect.de This strategy is highly effective for synthesizing the ethoxyethylamine portion of the target molecule, as the azide group is readily introduced and can be converted to the amine with high chemoselectivity.

The synthesis typically begins with a di(ethylene glycol) derivative. One terminal hydroxyl group is converted into an azide, often via a two-step process involving tosylation followed by nucleophilic substitution with sodium azide. The other terminal hydroxyl group is then etherified with a propargyl halide (as described in section 2.1.2). The final step is the reduction of the azido group to the primary amine.

Common methods for azide reduction include:

Catalytic Hydrogenation: This is a widely used method where the azido compound is treated with hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). thieme-connect.deyoutube.com This process is generally clean and high-yielding, producing nitrogen gas as the only byproduct. youtube.com

Staudinger Reduction: This reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine, to form a phosphazide (B1677712) intermediate, which is then hydrolyzed to yield the primary amine and the corresponding phosphine oxide.

Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also be used for azide reduction. youtube.com Care must be taken as these reagents can also reduce other functional groups present in the molecule.

Tin Compounds: The reduction of azides to amines can be mediated by compounds such as tin(II) chloride or tin bis(1,2-benzenedithiolate) in the presence of a hydride source like NaBH₄. researchgate.netorganic-chemistry.org

A specific preparation of the related compound 2-[2-(2-azidoethoxy)ethoxy]ethylamine has been documented, which serves as the direct precursor to the target molecule via reduction. chemicalbook.com

Etherification Strategies for Propargyl Ether Formation

The introduction of the propargyl ether linkage is a critical step in the synthesis. This is typically accomplished via an O-alkylation reaction, most commonly the Williamson ether synthesis. organic-chemistry.org In this approach, an alcohol is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide.

For the synthesis of 2-[2-(2-Propynyloxy)ethoxy]ethylamine, a suitable di(ethylene glycol) derivative is reacted with a propargyl halide, such as propargyl bromide or propargyl chloride.

Key aspects of this etherification include:

Base Selection: Strong bases like sodium hydride (NaH) are commonly used to ensure complete deprotonation of the alcohol. Weaker bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) can also be effective, particularly when used with a phase-transfer catalyst.

Solvent: Aprotic polar solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically employed to dissolve the reactants and facilitate the nucleophilic substitution.

Catalysis: Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, are often used in systems with aqueous and organic phases to facilitate the reaction between the alkoxide and the propargyl halide. google.com Lewis acids like scandium and lanthanum salts have also been shown to catalyze the etherification of propargyl alcohols. nih.gov Iron(III) chloride (FeCl₃) can also catalyze the substitution reaction between propargylic alcohols and other alcohols. organic-chemistry.org

Propargyl ethers are valued not only for their role as a key functional group for click chemistry but also as protecting groups in organic synthesis, as they are sterically small and can be cleaved under specific conditions. nih.gov

Multicomponent Coupling Reactions for Propargylamine (B41283) Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov The Aldehyde-Alkyne-Amine (A³) coupling reaction is a prominent MCR for the synthesis of propargylamine derivatives. phytojournal.comwikipedia.org

Aldehyde-Alkyne-Amine (A³ Coupling) Reactions for 2-[2-(2-Propynyloxy)ethoxy]ethylamine Derivatives

The A³ coupling reaction is a powerful, atom-economical method for forming C-C and C-N bonds in one pot to produce propargylamines. phytojournal.comlibretexts.orgrsc.org The general mechanism involves the reaction of an aldehyde and an amine to form an in situ iminium ion intermediate. Simultaneously, a terminal alkyne reacts with a metal catalyst to form a metal acetylide. The nucleophilic metal acetylide then attacks the electrophilic iminium ion to yield the final propargylamine product. wikipedia.orglibretexts.org

The compound 2-[2-(2-Propynyloxy)ethoxy]ethylamine is a versatile building block for creating complex derivatives via A³ coupling, as it possesses both a primary amine and a terminal alkyne. It can participate in these reactions in several ways:

As the Amine Component: Reacting with an aldehyde and a different terminal alkyne to synthesize a more complex propargylamine.

As the Alkyne Component: Reacting with an aldehyde and a different primary or secondary amine.

As both Amine and Alkyne: Undergoing self-condensation or polymerization with an aldehyde.

This versatility allows for the generation of diverse molecular libraries from a single, functionalized precursor. rsc.org

The success of the A³ coupling reaction hinges on the choice of the metal catalyst, which activates the terminal alkyne's C-H bond. mdpi.com While various transition metals have been explored, catalysts based on copper, gold, and silver are the most prevalent. wikipedia.orgmdpi.comencyclopedia.pub

Copper Catalysts: Copper(I) salts, such as CuI, CuBr, and CuOTf, are the most widely used catalysts for A³ coupling due to their high efficiency, low cost, and operational simplicity. libretexts.orgrsc.org These reactions can often be performed under mild conditions, sometimes even in water or without a solvent. rsc.orgscholaris.ca Heterogeneous copper catalysts, like CuO–CeO₂, have also been developed. mdpi.com

Gold Catalysts: Gold complexes, both Au(I) and Au(III), are highly active catalysts for A³ coupling. researchgate.netnih.govresearchgate.net Cationic gold(I) complexes with phosphine ligands, such as [Au(JohnPhos)][SbF₆], have been shown to be extremely active for the double A³ coupling of primary amines. nih.gov Gold catalysts can be employed in various solvents, with fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) sometimes accelerating the reaction. researchgate.netresearchgate.net

Silver Catalysts: Silver(I) salts, including AgI and silver complexes with N-heterocyclic carbene (NHC) ligands, are also effective catalysts. mdpi.comtandfonline.com The first silver-catalyzed A³ coupling was reported in 2003, using water as a solvent at elevated temperatures. mdpi.comencyclopedia.pub More recently, silver complexes have been used under dielectric heating conditions to produce propargylamines in good yields. mdpi.comresearchgate.net

| Catalyst | Typical Loading (mol%) | Common Substrates | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| CuI | 2.5 - 10 | Aromatic/aliphatic aldehydes, terminal alkynes, aliphatic/aromatic amines | Solvent-free, open air, 2 min - 4 h | Good to excellent (up to 99%) | rsc.org |

| CuBr | 20 | Aliphatic primary amines, terminal alkynes, aldehydes | Microwave irradiation | 41% - 94% | mdpi.com |

| AuCl₃ on CeO₂ | Not specified | Alkyne, aldehyde, amine | Not specified | High TON (Turnover Number) | researchgate.net |

| [Au(JohnPhos)][SbF₆] | Not specified | Primary amines, formaldehyde, trimethylsilylacetylene | One-pot, various solvents | High activity | nih.gov |

| Ag(I)-NHC Complexes | Low | Various aldehydes, alkynes, amines | Neat conditions, room temperature | Good conversions | tandfonline.com |

| AgI | 1.5 - 3 | Aliphatic/aromatic aldehydes, cyclic amines, terminal alkynes | Water, 100 °C | Moderate to high | mdpi.comencyclopedia.pub |

A significant advancement in A³ coupling is the development of asymmetric variants to produce optically active chiral propargylamines, which are valuable building blocks in medicinal chemistry. nih.gov This is achieved by using a chiral catalyst, which is typically formed in situ from a metal precursor and a chiral ligand. rsc.orgnih.gov

The design of the chiral ligand is paramount for achieving high enantioselectivity. utexas.edu The ligand coordinates to the metal center, creating a defined chiral environment that directs the nucleophilic attack of the metal acetylide onto one of the two prochiral faces of the imine intermediate. nih.gov

Key classes of chiral ligands used in asymmetric A³ coupling include:

P,N-Ligands: This class, which includes phosphino-oxazoline (PHOX) ligands and derivatives like Quinap and StackPhos, has proven highly effective, especially in copper-catalyzed reactions. nih.gov They offer a combination of a hard nitrogen donor and a soft phosphorus donor, allowing for fine-tuning of steric and electronic properties. nih.gov

N,N-Ligands: Bidentate nitrogen-based ligands such as bis(oxazoline) (BOX) and (bis(oxazolinyl)pyridine) (PyBox) are widely used. nih.gov Copper(I) complexes with PyBox ligands were among the first systems reported for asymmetric A³ coupling. nih.gov

Ion-Paired Ligands: A newer strategy involves using an achiral cationic ligand (e.g., an ammonium-phosphine) paired with a chiral anion (e.g., a binaphtholate derivative). calis.edu.cn This ion-pairing approach creates a chiral environment around the metal center for asymmetric catalysis.

The choice of ligand, metal, and reaction conditions can be optimized to achieve high yields and excellent enantiomeric excess (ee) for a wide range of substrates. nih.gov

| Ligand | Catalyst System | Substrate Scope | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Quinap (L18) | CuBr | Secondary amines, aliphatic/aromatic aldehydes, alkynes | up to 96% | nih.gov |

| PyBox (L3-L5) | CuOTf | Primary amines, aromatic aldehydes, aryl alkynes | Not specified, but explored for efficiency | nih.gov |

| Glucopybox (L14) | Cu(I) | Benzaldehyde, aniline (B41778), phenylacetylene/silylacetylene | up to 99% (with phenylacetylene), 90% (with silylacetylene) | nih.gov |

| StackPhos (L22) | CuBr | Secondary amines, aliphatic/aromatic aldehydes, silylacetylene | 89% - 97% | nih.gov |

| (R)-DM-BINAP | AgBF₄ | Aldehydes, propargylic silanes (related reaction) | High enantioselectivity | nih.govmdpi.com |

Advanced Aza-Barbier-Type Reactions for Propargyl Amine Derivatives

The aza-Barbier reaction represents a powerful tool for the formation of carbon-carbon bonds in the synthesis of amines. This reaction involves the nucleophilic addition of an organometallic reagent, generated in situ, to an imine or a related C=N electrophile. In the context of propargyl amine synthesis, this methodology offers a direct route to homopropargylic amines.

Recent advancements have demonstrated the efficacy of zinc-promoted aza-Barbier-type reactions. For instance, an efficient synthesis of α,α-bispropargyl-substituted amines has been achieved by reacting N-sulfonyl imidates with propargyl reagents in the presence of zinc. mdpi.com Similarly, a one-pot method catalyzed by zinc powder has been developed for preparing homopropargylic N-sulfonylamines from aldehydes. mdpi.com The Barbier-type reaction, known for over a century, has been adapted for aqueous environments using metals like zinc, indium, and tin. nih.gov The regioselectivity of these reactions, yielding either propargylic or allenic products, is influenced by factors such as the substrate, solvent, and the metal used. nih.gov For example, using zinc powder with unsubstituted propargyl halides in water tends to selectively produce propargylic alcohols. nih.gov

Manganese has also been employed as a catalyst in highly enantioselective NH propargylation of aldehydes via a Barbier-type reaction, achieving high enantioselectivities for a range of aromatic and heteroaromatic aldehydes. mdpi.com Furthermore, indium-mediated Barbier-Grignard-type reactions have been used to derivatize polysaccharides by reacting aldehyde groups with propargyl bromide in water, demonstrating the reaction's utility in chemo-enzymatic processes. nih.gov

Propargylation Strategies for Incorporating Alkyne and Amine Functionalities

Propargylation, the introduction of a propargyl group (HC≡C-CH₂-), is a cornerstone for synthesizing molecules containing both alkyne and amine moieties. These strategies often rely on the reaction of an organometallic propargyl reagent with an electrophilic nitrogen-containing substrate.

Propargylation of Imines with Organometallic Reagents

The addition of organometallic reagents to imines is a direct and widely used method for synthesizing propargylamines. kcl.ac.uk Various metals and reagents have been explored to optimize yield, selectivity, and substrate scope.

Zinc-mediated propargylation of isatin-derived imines using propargyl bromide is a notable example. mdpi.com Another approach involves the treatment of aldimines with a mixture of a terminal alkyne and dimethylzinc, which yields protected propargylic amines in moderate to excellent yields. organic-chemistry.org Organoboron reagents have also emerged as versatile tools. Zinc-catalyzed diastereoselective propargylation of tert-butanesulfinyl imines with propargyl borolanes produces both aliphatic and aryl homopropargylic amines with good yield and stereoselectivity. mdpi.com Allenyl- and propargylboronates can undergo transmetalation with metals like copper, indium, and zinc, often leading to more facile and highly regioselective reactions. core.ac.uk

Grignard reagents (organomagnesium reagents) are also effective. The reaction between N-Boc-aminals and organomagnesium reagents proceeds through in situ generated N-Boc-imine intermediates to furnish N-Boc-protected propargylic amines. organic-chemistry.org

| Organometallic Reagent/Catalyst | Imine Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Zinc / Propargyl Bromide | Isatin-derived imines | 3-Propargylated 3-aminooxindoles | Direct propargylation of ketimines. | mdpi.com |

| Dimethylzinc / Terminal Alkyne | Aldimines | Protected propargylic amines | Effective for aromatic and aliphatic aldimines. | organic-chemistry.org |

| Propargyl Borolanes / Zinc Catalyst | N-tert-butanesulfinyl imines | Homopropargylic amines | Good yields and diastereoselectivity. | mdpi.com |

| Organomagnesium Reagents | N-Boc-aminals (in situ imines) | N-Boc-protected propargylic amines | Accesses previously inaccessible protected amines. | organic-chemistry.org |

Gold-Mediated Propargylation of Acetals and Related Electrophiles

Gold catalysis has become a powerful method for activating alkynes and other functional groups under mild conditions. In the context of propargylation, gold catalysts facilitate unique transformations that are often difficult to achieve with other metals.

Gold(I) catalysts have been shown to mediate the propargylation of chromone (B188151) derivatives using propargylsilanes as the nucleophile. nih.gov This reaction proceeds without any additives, as the chromone's carbonyl group is synergistically activated by the silylium (B1239981) ion generated during the gold-mediated activation of the propargylsilane. The reaction occurs with high regioselectivity at the C2 position of the chromone. nih.gov

Furthermore, gold(I) catalysis can induce various cycloaddition reactions with propargyl substrates. For example, investigations into gold(I)-catalyzed reactions of propargyl acetals have led to the development of novel intermolecular [2+5] cycloaddition reactions to form benzo[c]azepin-4-ol products. ntnu.edu This transformation can even be performed as a direct one-pot procedure from the propargyl acetal, an aldehyde, and an aniline precursor. ntnu.edu These reactions are proposed to proceed through gold(I) carbenoid complex intermediates, formed by the gold-catalyzed migration of an alkoxy group from the propargyl acetal. ntnu.edu

Stereoselective Propargylation Approaches for Chiral Centers

The creation of chiral centers with high stereoselectivity is a critical challenge in modern organic synthesis, particularly for applications in medicinal chemistry. springernature.comnih.gov Several strategies have been developed for the stereoselective synthesis of propargyl amines, aiming to control the configuration of newly formed stereogenic centers. bohrium.com

One major approach is the diastereoselective addition of propargylating agents to chiral imines. The use of chiral sulfinylimines, such as N-tert-butylsulfinylimines, has proven effective. nih.gov The addition of allenylzinc bromides or propargyl borolanes to these chiral imines can produce enantiopure homopropargylic amines as single isomers in good yields. mdpi.com

Enantioselective approaches often rely on the use of a chiral catalyst or ligand to control the stereochemical outcome of the reaction between an achiral imine and a propargylating reagent. For instance, highly enantioselective direct alkyne-imine additions have been developed using a copper(I) triflate catalyst with chiral pybox ligands. organic-chemistry.org Another strategy involves using a chiral pyridoxal (B1214274) as an organocatalyst to achieve the direct asymmetric α-C-H addition of N-unprotected propargylic amines to ketones, producing chiral alkynyl β-aminoalcohols with excellent stereoselectivity. researchgate.net This method significantly increases the acidity of the propargylic C-H bond through the formation of an imine intermediate. researchgate.net

| Method | Chiral Source | Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| Diastereoselective Addition | Chiral N-tert-butylsulfinylimines | Allenylzinc bromides | Enantiopure homopropargylic amines. | mdpi.com |

| Enantioselective Catalysis | Cu(I)OTf / Chiral Pybox Ligands | Achiral imines and terminal alkynes | Propargylic amines in high enantiomeric excess. | organic-chemistry.org |

| Organocatalysis | Chiral Pyridoxal | N-unprotected propargylic amines and ketones | Chiral alkynyl β-aminoalcohols with high dr and ee. | researchgate.net |

| Auxiliary-based Synthesis | N-propargyl pyrroloimidazolone (from L-proline) | Alkylating agents, aldehydes/ketones | Diastereoselective synthesis of propargyl alkynes or allenamides. | researchgate.net |

Chemoenzymatic and Biocatalytic Approaches to Alkyne-Amine Scaffolds

Chemoenzymatic and biocatalytic methods are gaining prominence as they offer highly selective and environmentally benign alternatives to traditional chemical synthesis. nih.govresearchgate.net These approaches leverage the precision of enzymes to perform specific transformations. nih.gov

One chemoenzymatic strategy involves the use of galactose oxidase to selectively oxidize the C-6 position of galactose units in polysaccharides. The resulting aldehydes can then undergo an indium-mediated Barbier–Grignard-type reaction with propargyl bromide to introduce the alkyne functionality. nih.gov This entire process can be conducted in water in a one-pot reaction. nih.gov

Biocatalytic cascades have also been developed for the N-alkylation of amines. nih.gov For example, a reductive aminase (RedAm) from Aspergillus oryzae can be combined in a one-pot system with either an alcohol oxidase (to convert a primary alcohol to an aldehyde in situ) or a carboxylic acid reductase (to convert a carboxylic acid to an aldehyde). nih.gov The RedAm then catalyzes the reductive amination of the generated aldehyde with an amine, providing a green route to N-alkylated products. While not specifically demonstrated for alkyne-containing substrates, this methodology holds potential for the synthesis of alkyne-amine scaffolds by using propargylic alcohols or acids as starting materials. The pursuit of biomimetic asymmetric catalysis, which mimics the structure and function of enzymes, is recognized as a highly promising strategy for synthesizing valuable chiral compounds. researchgate.net

Reactivity and Functional Group Transformations of 2 2 2 Propynyloxy Ethoxy Ethylamine

Terminal Alkyne Reactivity in Bioorthogonal Chemistry

The terminal alkyne group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. Its reactivity is central to numerous bioorthogonal applications, where reactions must proceed with high specificity in complex biological environments.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide (B81097). nih.govusm.edu This reaction is known for its reliability, high yields, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. magtech.com.cn The compound 2-[2-(2-propynyloxy)ethoxy]ethylamine serves as a key heterobifunctional linker in CuAAC, with its alkyne group participating in the cycloaddition and its amine group available for subsequent conjugation. nih.govresearchgate.net

The CuAAC reaction is an exothermic process and its rate is significantly accelerated by the copper catalyst. nih.govaxispharm.com The reaction's efficiency in biological systems can be enhanced through the use of copper-chelating ligands, which both accelerate the reaction and protect biomolecules from oxidative damage caused by copper ions. axispharm.com

Key applications leveraging the CuAAC reactivity of this compound are detailed below:

| Application Area | Description | Research Findings |

| Bioconjugation | The stable and inert triazole linkage is ideal for connecting biomolecules. acs.org The compound can be used to label proteins, peptides, and nucleic acids for imaging or diagnostic purposes. | The CuAAC reaction is a cornerstone method for the ligation of biomolecules, enabling the rapid and specific generation of 1,2,3-triazole bioconjugates. researchgate.net |

| Drug Delivery | The compound is used to synthesize complex drug delivery systems, such as nanogels and antibody-drug conjugates (ADCs). nih.gov The triazole linker can connect a targeting moiety, a drug payload, and a carrier scaffold. | The CuAAC methodology provides an adaptable platform for synthesizing nanogels for sustained and targeted drug release, improving the pharmacokinetics of the carriers. nih.gov |

| Surface Modification | The alkyne group can be "clicked" onto azide-functionalized surfaces, such as nanoparticles or electrodes, to impart new properties. medchemexpress.comwikipedia.org The terminal amine then provides a handle for further functionalization. | CuAAC offers a mild, specific, and high-yielding method to functionalize surfaces coated with self-assembled monolayers, allowing for the immobilization of a wide range of substances. medchemexpress.com |

| Polymer Synthesis | It serves as a monomer or functionalizing agent in the synthesis of advanced polymer architectures like polymer brushes and dendrimers. organic-chemistry.org | The combination of Ring-Opening Metathesis Polymerization (ROMP) with CuAAC allows for the synthesis of complex brush polymers with easily addressable functional groups. libretexts.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Derivatives

While the terminal alkyne of 2-[2-(2-propynyloxy)ethoxy]ethylamine is ideal for CuAAC, it is not sufficiently reactive for the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The driving force for SPAAC is the high ring strain of a cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). nih.gov This reaction is highly bioorthogonal as it avoids the cellular toxicity associated with a copper catalyst. nih.gov

To utilize SPAAC, derivatives of the parent compound are synthesized. For instance, a related compound, Propargyl-PEG5-azide, which contains an azide group instead of an amine, can readily undergo SPAAC with molecules containing strained alkyne groups like DBCO. This modular approach allows researchers to develop versatile platforms for imaging and therapy by linking functional elements to targeting ligands using the principles of click chemistry. nih.gov

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Alkyne Partner | Terminal alkynes (e.g., 2-[2-(2-propynyloxy)ethoxy]ethylamine) | Strained cycloalkynes (e.g., DBCO, BCN) |

| Catalyst | Copper(I) is required | None (metal-free) |

| Reaction Rate | Generally very fast with catalyst | Rates vary depending on the strain of the cycloalkyne |

| Bioorthogonality | Good; potential cytotoxicity from copper catalyst | Excellent; avoids metal catalyst toxicity |

| Application Focus | Broad use in organic synthesis, materials, and bioconjugation | Preferred for live-cell imaging and in vivo applications |

Palladium-Catalyzed Sonogashira Coupling and Related Cross-Coupling Reactions

The terminal alkyne of 2-[2-(2-propynyloxy)ethoxy]ethylamine is a suitable substrate for the Sonogashira coupling reaction. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild amine base.

The Sonogashira reaction allows the direct attachment of the 2-[2-(2-propynyloxy)ethoxy]ethylamine moiety to aromatic or vinylic systems, providing a pathway to synthesize complex molecules, including pharmaceuticals and organic materials. The mild reaction conditions, often at room temperature, make it compatible with a wide range of functional groups. While copper-free versions of the reaction exist, the classic method remains widely used.

| Component | Role in Sonogashira Coupling | Example(s) |

| Alkyne | The nucleophilic coupling partner. | 2-[2-(2-Propynyloxy)ethoxy]ethylamine |

| Aryl/Vinyl Halide | The electrophilic coupling partner. | Iodobenzene, Bromobenzene, Vinyl Bromide |

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates the alkyne by forming a copper(I) acetylide intermediate. | Copper(I) iodide (CuI) |

| Base | Neutralizes the hydrogen halide byproduct and often serves as the solvent. | Diethylamine, Triethylamine |

Thiol-Yne, Amino-Yne, and Hydroxyl-Yne Click Reactions in Polymer and Organic Synthesis

Beyond cycloadditions, the alkyne group can participate in nucleophilic conjugate additions, often termed thiol-yne, amino-yne, and hydroxyl-yne reactions. These reactions typically involve the addition of a thiol, amine, or alcohol nucleophile across an "activated" alkyne—one that is conjugated to an electron-withdrawing group (e.g., an ester or ketone). researchgate.netorganic-chemistry.org

The terminal alkyne in 2-[2-(2-propynyloxy)ethoxy]ethylamine is not electronically activated, making it less susceptible to these Michael-type additions under standard conditions. However, the thiol-yne reaction can proceed via a radical-mediated mechanism, often initiated by UV light in the presence of a photoinitiator. usm.edu In this process, a thiol can add twice to the alkyne, yielding a dithioether linkage. usm.edu The amino-yne reaction with unactivated alkynes is less common but can occur with highly nucleophilic amines or under forcing conditions. These reactions offer an alternative, metal-free pathway for conjugation and polymer synthesis. axispharm.com

| Reaction | Nucleophile | Product | Typical Conditions |

| Thiol-Yne | Thiol (R-SH) | Vinyl sulfide (B99878) (mono-addition) or Dithioether (bis-addition) | Radical initiation (UV, photoinitiator) or base catalysis for activated alkynes. |

| Amino-Yne | Amine (R-NH₂) | Enamine | Generally requires an activated alkyne; can be self-catalyzed. axispharm.com |

| Hydroxyl-Yne | Alcohol (R-OH) | Enol ether | Typically requires an activated alkyne and a strong base. |

Primary Amine Reactivity in Bioconjugation and Organic Synthesis

The primary amine group provides a crucial handle for attaching the 2-[2-(2-propynyloxy)ethoxy]ethylamine linker to a vast array of molecules and surfaces, most commonly through the formation of a stable amide bond.

Acylation Reactions for Amide Formation

The primary amine of 2-[2-(2-propynyloxy)ethoxy]ethylamine readily undergoes acylation with carboxylic acids or their activated derivatives to form a robust amide linkage. acs.org This is a fundamental and widely used reaction in bioconjugation for labeling proteins, peptides, and other biomolecules that contain accessible carboxylic acid groups (e.g., aspartic acid, glutamic acid, or C-terminus).

The reaction is typically performed using a coupling agent, such as a carbodiimide (B86325) (e.g., EDC), which activates the carboxyl group, or by converting the carboxylic acid to a more reactive species like an N-hydroxysuccinimide (NHS) ester. acs.org The resulting amide bond is chemically stable, making this a preferred method for creating permanent conjugates. This reactivity allows the alkyne-containing moiety to be introduced specifically onto a target molecule, preparing it for a subsequent CuAAC or other alkyne-based reaction.

| Acylating Agent | Description |

| Carboxylic Acid (+ EDC/NHS) | The carboxyl group is activated in situ with a carbodiimide (EDC) and often N-hydroxysuccinimide (NHS) to form a reactive ester that readily couples with the amine. |

| Acyl Chloride (R-COCl) | Highly reactive agents that react rapidly with the amine, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct. |

| NHS Ester (R-CO-ONHS) | A stable, activated ester that reacts specifically with primary amines in aqueous or organic solvents to form an amide bond, releasing NHS as a byproduct. |

| Anhydride ((R-CO)₂O) | Another reactive acylating agent that forms an amide bond, releasing a molecule of carboxylic acid as a byproduct. |

Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly effective method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or enamine intermediate from the condensation of a primary amine with an aldehyde or ketone, followed by in situ reduction.

For 2-[2-(2-Propynyloxy)ethoxy]ethylamine, the primary amine group readily reacts with a variety of carbonyl compounds. The resulting imine is then reduced using a suitable reducing agent to yield the corresponding secondary amine, while preserving the terminal alkyne functionality for subsequent reactions. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for the imine over the carbonyl starting material.

While specific studies detailing an extensive range of reductive aminations with 2-[2-(2-Propynyloxy)ethoxy]ethylamine are not prevalent in the literature, the general reactivity of primary amines is well-established. The following table illustrates the expected products from the reaction of 2-[2-(2-Propynyloxy)ethoxy]ethylamine with various aldehydes and ketones, based on known reductive amination methodologies.

| Carbonyl Compound | Reducing Agent | Expected Product |

| Benzaldehyde | NaBH₃CN | N-benzyl-2-[2-(2-propynyloxy)ethoxy]ethylamine |

| Acetone | NaBH(OAc)₃ | N-isopropyl-2-[2-(2-propynyloxy)ethoxy]ethylamine |

| Cyclohexanone | NaBH₃CN | N-cyclohexyl-2-[2-(2-propynyloxy)ethoxy]ethylamine |

| Butyraldehyde | NaBH(OAc)₃ | N-butyl-2-[2-(2-propynyloxy)ethoxy]ethylamine |

This table represents expected products based on the general principles of reductive amination of primary amines.

Alkylation Reactions and Their Scope

The primary amine of 2-[2-(2-Propynyloxy)ethoxy]ethylamine can also be functionalized through direct N-alkylation with alkyl halides. This reaction proceeds via a nucleophilic substitution (S_N2) mechanism. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.

To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the primary amine. Alternatively, indirect methods, such as reductive amination as described above, are often preferred for the controlled synthesis of secondary amines.

The scope of alkylating agents that can be used includes a variety of primary and secondary alkyl halides. Tertiary alkyl halides are generally not suitable due to their propensity to undergo elimination reactions.

| Alkylating Agent | Base | Expected Mono-alkylation Product |

| Methyl Iodide | K₂CO₃ | N-methyl-2-[2-(2-propynyloxy)ethoxy]ethylamine |

| Ethyl Bromide | Et₃N | N-ethyl-2-[2-(2-propynyloxy)ethoxy]ethylamine |

| Benzyl Bromide | K₂CO₃ | N-benzyl-2-[2-(2-propynyloxy)ethoxy]ethylamine |

| Propargyl Bromide | Et₃N | N-propargyl-2-[2-(2-propynyloxy)ethoxy]ethylamine |

This table illustrates the potential mono-alkylation products. In practice, mixtures containing di-alkylated and quaternary ammonium products may be formed.

Tandem and Cascade Reactions Involving Both Alkyne and Amine Moieties

The presence of both a nucleophilic amine and an electrophilic alkyne in 2-[2-(2-Propynyloxy)ethoxy]ethylamine allows for the development of tandem and cascade reactions, where both functional groups participate in a single synthetic operation to rapidly build molecular complexity.

Carboxylative Bifunctionalization of (Homo)propargyl Amines with CO₂

The carboxylative bifunctionalization of propargyl amines with carbon dioxide is an atom-economical method for the synthesis of valuable heterocyclic compounds, such as oxazolidinones. In this reaction, both the amine and the alkyne functionalities of a propargyl amine substrate react with CO₂.

While specific studies on 2-[2-(2-Propynyloxy)ethoxy]ethylamine in this context are limited, research on analogous propargyl amines has shown that under the influence of a suitable catalyst (often based on copper or silver), the amine can react with CO₂ to form a carbamate (B1207046) intermediate. This is followed by an intramolecular cyclization involving the alkyne, leading to the formation of a five-membered heterocyclic ring. This transformation is a powerful example of CO₂ utilization in organic synthesis.

The general transformation for a propargyl amine is as follows:

Propargyl Amine + CO₂ → Oxazolidinone

For 2-[2-(2-Propynyloxy)ethoxy]ethylamine, the expected product of such a reaction would be a substituted oxazolidinone, though the specific reaction conditions and catalyst systems would need to be optimized.

Cycloaddition Reactions for Heterocyclic Ring Formation

The terminal alkyne in 2-[2-(2-Propynyloxy)ethoxy]ethylamine is a versatile functional group for participating in various cycloaddition reactions to form heterocyclic rings. One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

In this reaction, the terminal alkyne of 2-[2-(2-Propynyloxy)ethoxy]ethylamine can react with an organic azide to selectively form a 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for chemical biology and materials science. The primary amine of the molecule can be used as an attachment point for other functionalities either before or after the cycloaddition.

| Organic Azide | Catalyst | Expected Triazole Product |

| Benzyl Azide | CuSO₄/Sodium Ascorbate | 1-(benzyl)-4-({[2-(2-aminoethoxy)ethoxy]methyl})-1H-1,2,3-triazole |

| Phenyl Azide | CuSO₄/Sodium Ascorbate | 1-(phenyl)-4-({[2-(2-aminoethoxy)ethoxy]methyl})-1H-1,2,3-triazole |

| 1-Azido-4-nitrobenzene | CuSO₄/Sodium Ascorbate | 1-(4-nitrophenyl)-4-({[2-(2-aminoethoxy)ethoxy]methyl})-1H-1,2,3-triazole |

This table provides illustrative examples of the expected products from the CuAAC reaction.

Beyond the CuAAC, the alkyne moiety can also participate in other cycloadditions, such as [3+2] cycloadditions with nitrile oxides to form isoxazoles, or with diazo compounds to form pyrazoles, further highlighting the synthetic utility of 2-[2-(2-Propynyloxy)ethoxy]ethylamine in the construction of diverse heterocyclic systems.

Applications in Chemical Biology and Medicinal Chemistry

Bioconjugation and Bioconjugate Chemistry with 2-[2-(2-Propynyloxy)ethoxy]ethylamine

Bioconjugation, the process of linking molecules to biomolecules such as proteins or antibodies, is a critical technology in modern biochemistry and medicine. The compound 2-[2-(2-Propynyloxy)ethoxy]ethylamine serves as an exemplary linker in this field, enabling the stable and specific connection of different molecular entities.

Site-specific conjugation is crucial for maintaining the biological activity of biomolecules. The alkyne group of 2-[2-(2-Propynyloxy)ethoxy]ethylamine is particularly well-suited for this purpose through click chemistry. medchemexpress.commedchemexpress.cn One common strategy involves the introduction of an azide (B81097) group onto a specific site of a biomolecule, which can then react with the alkyne of the linker to form a stable triazole ring. This can be achieved through enzymatic methods or by incorporating unnatural amino acids containing azide groups into the protein structure. nih.gov The primary amine of the linker can then be used to attach other molecules of interest, such as fluorescent dyes or therapeutic agents. This two-step approach allows for precise control over the location of conjugation, preserving the biomolecule's function. nih.gov

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic drugs directly to cancer cells. The linker connecting the antibody to the drug is a critical component of an ADC, influencing its stability, solubility, and efficacy. researchgate.net 2-[2-(2-Propynyloxy)ethoxy]ethylamine, also known by its synonym Propargyl-PEG2-amine, is utilized as a non-cleavable linker in the synthesis of ADCs. medchemexpress.commedchemexpress.cn The PEG portion of the linker can enhance the water solubility and improve the pharmacokinetic properties of the ADC, while the stable triazole linkage formed via click chemistry ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell. researchgate.net

| Feature of 2-[2-(2-Propynyloxy)ethoxy]ethylamine in ADCs | Benefit |

| PEG Linker | Increases water solubility, improves pharmacokinetics. researchgate.net |

| Terminal Alkyne | Allows for stable, site-specific conjugation via click chemistry. medchemexpress.commedchemexpress.cn |

| Non-cleavable Nature | Ensures payload remains attached until lysosomal degradation. medchemexpress.com |

Proteolysis targeting chimeras (PROTACs) are innovative therapeutic molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. nih.gov A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker's length and composition are critical for the PROTAC's efficacy. diva-portal.org 2-[2-(2-Propynyloxy)ethoxy]ethylamine is employed as a PEG-based linker in the synthesis of PROTACs. medchemexpress.commedchemexpress.cn Its flexibility and hydrophilicity can help to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein. diva-portal.org

The surface properties of materials, especially in a biological context, are paramount. The functionalization of nanoparticles with molecules like 2-[2-(2-Propynyloxy)ethoxy]ethylamine can significantly enhance their utility in biomedical applications such as drug delivery and medical imaging. bohrium.comnih.govnih.govmdpi.comresearchgate.net For instance, the amine group can be used to attach the linker to the surface of a nanoparticle, while the alkyne group remains available for the subsequent attachment of targeting ligands or therapeutic molecules via click chemistry. The PEG component of the linker can also improve the colloidal stability of the nanoparticles and reduce non-specific protein adsorption, leading to longer circulation times in the body. nih.govresearchgate.net

Pharmaceutical Development and Drug Discovery Research

Beyond its role in bioconjugation, 2-[2-(2-Propynyloxy)ethoxy]ethylamine is a valuable building block in the synthesis of new pharmaceutical compounds.

Exploration in Neurological Disorder Therapeutics

The unique structural attributes of 2-[2-(2-propynyloxy)ethoxy]ethylamine, particularly its terminal alkyne and primary amine functionalities, position it as a valuable building block in the development of novel therapeutics for neurological disorders. Its utility lies in its capacity to act as a versatile linker, enabling the synthesis of complex molecules designed to interact with specific biological targets within the central nervous system.

The propargyl group provides a reactive handle for "click chemistry," a set of biocompatible reactions that allow for the efficient and specific conjugation of the molecule to other entities, such as targeting ligands or pharmacologically active moieties. This feature is particularly advantageous in the design of drugs intended to cross the blood-brain barrier and engage with neural pathways implicated in various pathologies.

Researchers are exploring the incorporation of this compound into the synthesis of molecules aimed at enhancing drug efficacy and specificity for conditions such as neurodegenerative diseases. The ethylene (B1197577) glycol spacer in its backbone can influence the solubility and pharmacokinetic properties of the resulting therapeutic agent, potentially improving its bioavailability and distribution within the brain.

While specific clinical applications are still in the exploratory phase, the fundamental chemical properties of 2-[2-(2-propynyloxy)ethoxy]ethylamine make it a compound of significant interest in the ongoing search for more effective treatments for a range of neurological disorders.

Design of Multifunctional Agents with Pharmacological Relevance

The bifunctional nature of 2-[2-(2-propynyloxy)ethoxy]ethylamine, possessing both a reactive alkyne and a nucleophilic amine, makes it an ideal scaffold for the design of multifunctional agents with significant pharmacological potential. This dual functionality allows for the sequential or orthogonal conjugation of different molecular entities, leading to the creation of compounds with multiple, complementary therapeutic actions.

In the context of medicinal chemistry, this compound can serve as a central linker to connect a targeting moiety, which directs the agent to a specific tissue or cell type, with one or more pharmacologically active payloads. For instance, the amine group can be acylated or alkylated to attach a drug molecule, while the terminal alkyne remains available for a subsequent click reaction with an azide-modified targeting ligand, such as a peptide or antibody fragment.

Development of Chemical Probes for Biological Systems

The distinct chemical handles of 2-[2-(2-propynyloxy)ethoxy]ethylamine make it a valuable reagent in the development of chemical probes for the study of complex biological systems. Its terminal alkyne group is a key component for its use in bioorthogonal chemistry, particularly in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Chemical probes are essential tools for elucidating biological pathways, identifying new drug targets, and understanding disease mechanisms. The alkyne functionality of 2-[2-(2-propynyloxy)ethoxy]ethylamine allows for its covalent attachment to azide-modified biomolecules, such as proteins, nucleic acids, or glycans, within a living system. This enables researchers to "tag" and subsequently visualize, isolate, or quantify these molecules of interest.

The primary amine group provides an additional point for modification, allowing for the attachment of reporter groups like fluorophores, biotin (B1667282) for affinity purification, or other tags prior to or following the bioorthogonal ligation. The hydrophilic ethylene glycol spacer can improve the water solubility of the resulting probe, which is often crucial for its effective use in aqueous biological environments.

Applications in Targeted Drug Delivery Systems

The compound 2-[2-(2-propynyloxy)ethoxy]ethylamine is a key component in the engineering of sophisticated drug-delivery vehicles and nanocarriers designed for targeted therapeutic intervention. Its bifunctional nature, featuring a primary amine and a terminal alkyne, allows it to act as a versatile linker for conjugating drugs to nanocarrier systems and for attaching targeting ligands that can direct these systems to specific sites of disease.

Engineering of Drug-Delivery Vehicles and Nanocarriers

In the construction of drug-delivery vehicles, 2-[2-(2-propynyloxy)ethoxy]ethylamine serves as a heterobifunctional linker. The primary amine group can be used to form stable amide bonds with carboxylic acid-containing drug molecules or with activated functional groups on the surface of a nanocarrier. The terminal alkyne provides a reactive site for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific attachment of azide-modified targeting moieties, such as antibodies, peptides, or small molecules, to the surface of the nanocarrier.

This modular approach enables the construction of nanocarriers with a high degree of control over their surface chemistry. For example, a drug can be loaded into a nanoparticle, and the surface can then be decorated with targeting ligands using 2-[2-(2-propynyloxy)ethoxy]ethylamine as the linking agent. This strategy aims to enhance the therapeutic index of the encapsulated drug by increasing its concentration at the desired site of action while minimizing exposure to healthy tissues.

The incorporation of the ethylene glycol spacer within the linker can also impart beneficial properties to the nanocarrier, such as increased hydrophilicity and reduced non-specific protein binding, which can lead to longer circulation times in the bloodstream.

Modulating Pharmacokinetic Properties through Derivatization

The derivatization of therapeutic agents with 2-[2-(2-propynyloxy)ethoxy]ethylamine can significantly modulate their pharmacokinetic properties. By attaching this linker to a drug molecule, it is possible to alter its solubility, distribution, metabolism, and excretion (ADME) profile.

The hydrophilic nature of the ethylene glycol chain can increase the water solubility of poorly soluble drugs, which can improve their absorption and bioavailability. Furthermore, the ability to attach large hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), to the alkyne terminus via click chemistry can dramatically alter the drug's pharmacokinetic profile. This process, known as PEGylation, can increase the hydrodynamic radius of the drug, leading to reduced renal clearance and a longer plasma half-life.

Moreover, the derivatization with 2-[2-(2-propynyloxy)ethoxy]ethylamine provides a platform for the attachment of targeting ligands. This targeted approach can alter the volume of distribution of the drug, leading to its accumulation in the target tissue and a reduction in off-target side effects. The linker's stability and defined length allow for precise control over the distance between the drug and the targeting moiety, which can be critical for optimal therapeutic efficacy.

Applications in Polymer Chemistry and Advanced Materials Science

Synthesis of Specialty Polymers and Block Copolymers

2-[2-(2-Propynyloxy)ethoxy]ethylamine serves as a critical monomer and modifying agent in the creation of specialty polymers, such as graft copolymers and functional polypeptides. Its primary amine group can act as an initiator for ring-opening polymerization of N-carboxyanhydrides (NCAs), leading to the formation of polypeptides with a terminal alkyne group. This alkyne end-group can then be used in subsequent click chemistry reactions to attach other polymer blocks, forming well-defined A-B or A-B-A type block copolymers.

Furthermore, the amine group can react with polymers containing electrophilic functional groups (e.g., acyl chlorides, N-hydroxysuccinimide esters) to be grafted onto a polymer backbone. This "grafting to" approach introduces pendant propargyl groups to the polymer, transforming it into a macro-monomer ready for further functionalization or cross-linking. These methods are instrumental in producing polymers for specific applications where properties like improved flexibility and thermal stability are required. chemimpex.com

Fabrication of Functional Materials and Coatings

The compound is widely used to impart specific functionalities to materials and surfaces, particularly for biomedical applications and advanced coatings. biochempeg.com A primary application is in the development of polyethylene (B3416737) glycol (PEG)-modified functional coatings. biochempeg.com In this context, the amine group of 2-[2-(2-Propynyloxy)ethoxy]ethylamine can be covalently attached to a material surface through standard bioconjugation techniques. This process results in a surface decorated with terminal alkyne groups, which are then readily available for the covalent attachment of molecules containing azide (B81097) groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click reaction.

This strategy is central to its use as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). biochempeg.comambeed.commedchemexpress.com In ADC construction, the amine functionality can be used to attach the linker to the antibody, while the alkyne group provides a reactive handle for conjugating a potent cytotoxic drug. The short PEG spacer within the linker enhances solubility and can modulate the pharmacokinetic properties of the resulting conjugate.

| Feature | Description | Relevant Functional Group |

| Bifunctionality | Possesses two distinct reactive sites. | Primary Amine (-NH2), Terminal Alkyne (-C≡CH) |

| PEG Spacer | Contains a short diethylene glycol unit. | -O-CH2-CH2-O-CH2-CH2- |

| Reactivity | Amine allows for nucleophilic addition/substitution; Alkyne allows for cycloaddition (Click Chemistry). | Amine, Alkyne |

Development of Polymers with Unique Architectures and Tunable Properties

The dual functionality of 2-[2-(2-Propynyloxy)ethoxy]ethylamine is a key enabler for designing and synthesizing polymers with non-linear and complex architectures, such as star-shaped, brush-like, and graft polymers. By incorporating this molecule, chemists can precisely control the placement of reactive alkyne groups within a polymer structure.

For example, a polymer backbone can be functionalized with multiple pendant alkyne groups by reacting it with 2-[2-(2-Propynyloxy)ethoxy]ethylamine. These alkyne-functionalized polymers can then serve as scaffolds. Azide-terminated polymer chains can be "grafted from" these points using click chemistry, leading to the formation of polymer brushes with high graft density. The properties of these materials, such as their solubility, viscosity, and self-assembly behavior, can be finely tuned by altering the length and chemical nature of the grafted chains. The inherent PEG component of the linker itself contributes to increased hydrophilicity and flexibility of the final polymer structure. chemimpex.com

Cross-Linking Strategies and Polymerization Mechanisms Involving Alkynes

The terminal alkyne group of 2-[2-(2-Propynyloxy)ethoxy]ethylamine is predominantly utilized in cross-linking and polymerization via click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.comtcichemicals.com This reaction is known for its high efficiency, specificity, and tolerance to a wide range of functional groups and reaction conditions, making it an ideal tool for creating complex polymer networks and hydrogels.

As a heterobifunctional cross-linker, the molecule can link different polymer chains together. tcichemicals.com For instance, if two types of polymer chains are synthesized with pendant azide groups, the addition of 2-[2-(2-Propynyloxy)ethoxy]ethylamine (after converting its amine to a suitable reactive form if necessary, or by using it to link azide-reactive polymers) can create bridges between them. This is a common strategy for forming hydrogels, where the cross-link density can be controlled by the stoichiometry of the reactants, thereby tuning the mechanical properties (e.g., stiffness, swelling ratio) of the gel. The CuAAC mechanism provides a reliable method for forming stable triazole linkages, ensuring the covalent integrity of the cross-linked material. medchemexpress.com

| Application Area | Key Functional Group Utilized | Primary Chemical Reaction | Resulting Structure/Material |

| Specialty Polymers | Amine and Alkyne | Ring-Opening Polymerization, Grafting | Block Copolymers, Graft Polymers |

| Functional Coatings | Amine and Alkyne | Amidation, CuAAC | Surface-modified materials, ADCs |

| Unique Architectures | Amine and Alkyne | Grafting, CuAAC | Polymer Brushes, Star Polymers |

| Cross-Linking | Alkyne | CuAAC | Cross-linked networks, Hydrogels |

Computational and Theoretical Investigations

Mechanistic Elucidation of Reactions Involving 2-[2-(2-Propynyloxy)ethoxy]ethylamine

Understanding the precise mechanisms of reactions involving 2-[2-(2-Propynyloxy)ethoxy]ethylamine is crucial for controlling chemical transformations and synthesizing desired products with high efficiency and selectivity. Computational chemistry serves as a virtual laboratory to map out the intricate details of these reaction pathways.

Computational studies are instrumental in mapping the potential energy surfaces of reactions involving the amine and propynyl functional groups of 2-[2-(2-Propynyloxy)ethoxy]ethylamine. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CBS-QB3) are employed to investigate reaction mechanisms in detail. nih.gov For instance, in studying the decomposition of related amine compounds like propylamine, computational models have been used to calculate thermodynamic functions and activation parameters for various potential pathways. nih.gov

These studies typically involve:

Identification of Stationary Points: Locating the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Transition State (TS) Analysis: Characterizing the geometry and energy of transition states, which correspond to the energy maxima along the reaction coordinate. The activation energy, a key determinant of reaction rate, is the energy difference between the reactants and the transition state. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from a transition state to confirm that it connects the intended reactants and products. researchgate.netmurdoch.edu.au

For 2-[2-(2-Propynyloxy)ethoxy]ethylamine, such studies could elucidate the mechanisms of its participation in "click" reactions via its terminal alkyne or nucleophilic additions and substitutions via its primary amine. For example, a computational analysis could compare the energy barriers for different pathways in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing insights into the reaction's efficiency.

| Computational Method | Application to 2-[2-(2-Propynyloxy)ethoxy]ethylamine Reactions | Key Outputs |

| Density Functional Theory (DFT) | Optimization of reactant, product, and transition state geometries for reactions like nucleophilic substitution at the amine group. | Geometries, Vibrational Frequencies, Reaction Enthalpies (ΔH), Gibbs Free Energies (ΔG). nih.gov |

| Complete Basis Set (CBS-QB3) | Calculation of highly accurate activation energies for complex reaction pathways, such as cycloadditions involving the alkyne group. | Accurate Energy Barriers (Ea), Reaction Rates. nih.gov |

| Intrinsic Reaction Coordinate (IRC) | Verification of the connection between a calculated transition state and the corresponding reactants and products. | Minimum Energy Path (MEP) confirmation. researchgate.netmurdoch.edu.au |

When 2-[2-(2-Propynyloxy)ethoxy]ethylamine reacts to form chiral centers, computational methods can be invaluable for predicting the stereochemical outcome. The relative energies of different diastereomeric transition states can be calculated to predict which stereoisomer will be formed preferentially.

For example, if the amine group of a chiral derivative of this compound were to participate in a reductive cyclization, computational models could be built to rationalize the observed stereoselectivity. researchgate.net By analyzing the transition state structures leading to different stereoisomers, factors such as steric hindrance and electronic interactions that govern the stereochemical outcome can be identified. This predictive power is essential for designing syntheses that yield a single desired stereoisomer, which is often critical in the development of therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its biological activity or physical properties. nih.gov For derivatives of 2-[2-(2-Propynyloxy)ethoxy]ethylamine, SAR studies would involve synthesizing a series of analogues with systematic structural modifications and evaluating their effects on a specific function, such as binding affinity to a target protein. nih.govnih.gov

A hypothetical SAR study on derivatives designed as enzyme inhibitors might involve modifying three key regions of the 2-[2-(2-Propynyloxy)ethoxy]ethylamine scaffold:

The Alkyne Terminus: Replacing the hydrogen with various substituents or converting the alkyne to other functional groups.

The PEG-like Linker: Varying the length of the -(OCH2CH2)- chain.

The Amine Terminus: Acylating the amine with different groups to form amides.

Computational tools can support SAR studies by predicting how these structural changes will affect properties like binding affinity, solubility, and metabolic stability, thus helping to prioritize which compounds to synthesize and test. nih.gov

| Derivative Modification | Rationale for Modification | Predicted Impact on Activity (Hypothetical) |

| Extend PEG chain (n=3, 4) | Increase linker length and flexibility. | May improve binding by allowing better positioning within a target's binding site. nih.gov |

| Replace alkyne with nitrile | Alter electronic properties and hydrogen bonding capacity. | Could decrease or increase binding affinity depending on the specific interactions in the binding pocket. |

| Acylate amine with phenylacetyl group | Introduce aromatic ring for potential π-π stacking interactions. | May significantly increase binding affinity if a corresponding aromatic pocket is present on the target protein. |

| Introduce methyl group on ethoxy chain | Introduce steric bulk and modify conformation. | Could lead to steric clashes, reducing activity, or improve selectivity for a specific target. |

Molecular Modeling and Rational Design of Novel Compounds and Linkers

The compound 2-[2-(2-Propynyloxy)ethoxy]ethylamine is a prime example of a heterobifunctional linker, containing two distinct reactive handles (an amine and an alkyne) separated by a flexible polyethylene (B3416737) glycol (PEG)-like spacer. tcichemicals.com This structure is highly valuable in the rational design of complex molecules like PROTACs. nih.govmdpi.com Molecular modeling plays a crucial role in the design process, allowing researchers to build and evaluate virtual models of large molecules before committing to their synthesis. nih.govnih.gov

In the context of PROTAC design, the linker's role is to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the formation of a stable and productive ternary complex. nih.govnih.gov The properties of the linker, such as its length, rigidity, and solubility, are critical for the efficacy of the resulting PROTAC. nih.gov

Molecular modeling and dynamics (MD) simulations are used to:

Predict Ternary Complex Conformation: Determine the most stable three-dimensional arrangement of the target protein, the PROTAC, and the E3 ligase.

Optimize Linker Length and Flexibility: A linker that is too short may prevent the two proteins from binding simultaneously, while one that is too long and flexible may have a high entropic penalty for adopting the required bioactive conformation. nih.gov

Enhance Physicochemical Properties: The PEG-like nature of 2-[2-(2-Propynyloxy)ethoxy]ethylamine imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC. nih.gov

Through iterative cycles of computational design, synthesis, and biological testing, researchers can rationally design novel linkers and compounds with optimized properties for specific therapeutic applications. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 2-[2-(2-Propynyloxy)ethoxy]ethylamine Analogues

The synthesis of heterobifunctional PEG linkers like 2-[2-(2-Propynyloxy)ethoxy]ethylamine is often challenging, particularly concerning purity and scalability. mdpi.com Future research is increasingly focused on developing more efficient, sustainable, and scalable synthetic methodologies.

A significant challenge in synthesizing such compounds is the differentiation between the two ends of a symmetrical oligoethylene glycol starting material. nih.gov A versatile and efficient strategy involves the selective monotosylation of a symmetrical PEG, which then allows for the specific introduction of a desired functional group, such as an azide (B81097), thiol, or, as in this case, a propargyl ether at one end, leaving the other hydroxyl group free for conversion to an amine. mdpi.commdpi.com

Researchers have developed high-yield methods to produce key intermediates. For example, an α-hydroxyl-ω-propargyl PEG can be synthesized with a yield of 96.2% by reacting the potassium salt of α-hydroxyl-ω-carboxyl PEG with propargyl bromide. mdpi.com The remaining hydroxyl group can then be converted to an amine. Another approach, the Gabriel synthesis, has been shown to be a more efficient method for producing alkyne-OEG-amines, offering higher purity and yields compared to methods like the Staudinger reduction, which can make multi-gram scale purification difficult. nih.gov

The table below compares different synthetic approaches for producing heterobifunctional PEG linkers, highlighting the advantages of more modern methods.

| Synthetic Method | Key Features | Advantages | Reference |

| Selective Monotosylation | Starts with symmetrical PEG; one -OH group is selectively activated (e.g., with TsCl). | Versatile for creating various functionalities; can be applied to multi-gram scales. | mdpi.com |

| Gabriel Synthesis | Used to convert a terminal group to a primary amine. | More efficient and higher purity for alkyne-OEG-amines compared to Staudinger reduction. | nih.gov |

| Direct Propargylation | Reacts a carboxylated PEG with propargyl bromide. | High yield (96.2%) for the key propargyl-terminated intermediate. | mdpi.com |

| Staudinger Reduction | Converts an azide to an amine. | Lower yields and difficult purification on a larger scale compared to Gabriel synthesis. | nih.gov |

The overarching goal is to devise synthetic pathways that are not only high-yielding but also align with the principles of green chemistry, utilizing benign solvents and minimizing the need for extensive chromatographic purification. dovepress.comorganic-chemistry.org Methodologies suitable for large-scale production from readily available and inexpensive starting materials are crucial for transitioning these valuable linkers from academic research to industrial applications. nih.gov

Expansion of Applications in Emerging Fields of Chemical Biology and Diagnostics

The true power of 2-[2-(2-Propynyloxy)ethoxy]ethylamine lies in its "click-ready" nature, which researchers are leveraging in increasingly sophisticated ways in chemical biology and diagnostics. broadpharm.combroadpharm.combiochempeg.com The alkyne group's ability to undergo highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions allows for the precise conjugation of this linker to a vast array of molecules. organic-chemistry.orgbroadpharm.com